![molecular formula C27H24N2O4 B7698388 N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7698388.png)
N'-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of hydrazones, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of N-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide is not fully understood. However, it has been proposed that the compound exerts its pharmacological activities by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects:
N-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation in animal models. It has also been shown to possess antimicrobial and antifungal activities by inhibiting the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its poor solubility in water and some organic solvents can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide. These include:
1. Further studies on the mechanism of action of the compound to understand its pharmacological activities better.
2. Development of more efficient synthesis methods to obtain higher yields of the compound.
3. Investigation of the compound's potential as a drug candidate for the treatment of cancer, inflammation, and microbial infections.
4. Exploration of the compound's potential as a scaffold for the development of new drugs with improved pharmacological activities.
5. In vivo studies to evaluate the compound's safety and efficacy in animal models.
Conclusion:
In conclusion, N-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide is a promising compound with potential applications in the field of medicinal chemistry. Its ease of synthesis, stability, and low toxicity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models.
Méthodes De Synthèse
The synthesis of N-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide involves the reaction of 3,4-dimethoxybenzohydrazide with 4-(benzyloxy)-3-ethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-[(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene]-3,4-dimethoxybenzohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various in vitro and in vivo studies as an anticancer, antitumor, and anti-inflammatory agent. It has also been shown to possess significant antimicrobial and antifungal activities.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-31-25-15-12-21(16-26(25)32-2)27(30)29-28-17-19-10-13-23(14-11-19)33-18-22-8-5-7-20-6-3-4-9-24(20)22/h3-17H,18H2,1-2H3,(H,29,30)/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWKKXTENUDGV-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


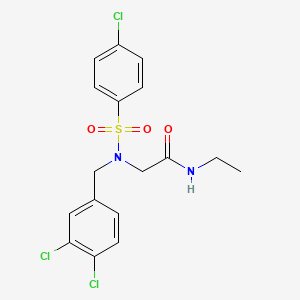


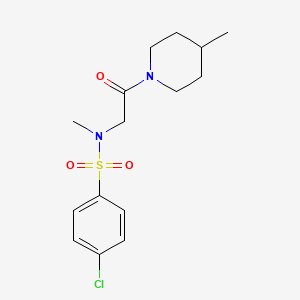
![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
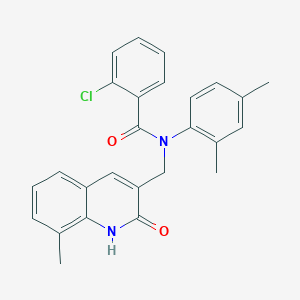
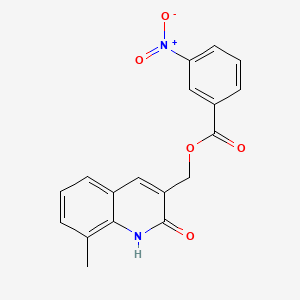
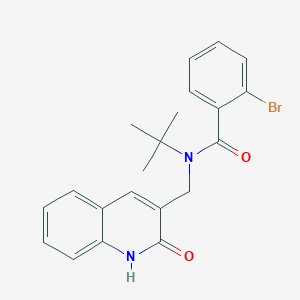
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)
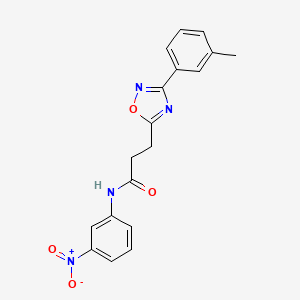

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)
